Cas no 1421464-21-2 (N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide)

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide is a synthetic organic compound featuring a pyrimidine core substituted with a 4-methylpiperazine moiety and a phenylbutanamide side chain. This structure confers potential utility in medicinal chemistry, particularly as an intermediate or scaffold for kinase inhibitor development. The presence of the 4-methylpiperazine group enhances solubility and bioavailability, while the phenylbutanamide moiety may contribute to target binding affinity. The compound's modular design allows for further derivatization, making it valuable for structure-activity relationship studies. Its well-defined synthetic pathway ensures reproducibility, and its purity can be optimized for research applications. This molecule is primarily of interest in pharmaceutical R&D for probing biological pathways or optimizing lead compounds.
N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide structure
1421464-21-2 structure
商品名:N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide
CAS番号:1421464-21-2
MF:C19H25N5O
メガワット:339.434703588486
CID:5799540
PubChem ID:71794800

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide 化学的及び物理的性質

名前と識別子

    • N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide
    • VU0541757-1
    • AKOS024545539
    • N-[6-(4-METHYLPIPERAZIN-1-YL)PYRIMIDIN-4-YL]-4-PHENYLBUTANAMIDE
    • 1421464-21-2
    • N-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)-4-phenylbutanamide
    • F6257-1280
    • インチ: 1S/C19H25N5O/c1-23-10-12-24(13-11-23)18-14-17(20-15-21-18)22-19(25)9-5-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,20,21,22,25)
    • InChIKey: IPUMOPIUUQJASM-UHFFFAOYSA-N
    • ほほえんだ: O=C(CCCC1C=CC=CC=1)NC1=CC(=NC=N1)N1CCN(C)CC1

計算された属性

  • せいみつぶんしりょう: 339.20591044g/mol
  • どういたいしつりょう: 339.20591044g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 405
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.2
  • トポロジー分子極性表面積: 61.4Ų

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6257-1280-50mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
50mg
$240.0 2023-09-09
Life Chemicals
F6257-1280-100mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
100mg
$372.0 2023-09-09
Life Chemicals
F6257-1280-15mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
15mg
$133.5 2023-09-09
Life Chemicals
F6257-1280-20μmol
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
20μmol
$118.5 2023-09-09
Life Chemicals
F6257-1280-10μmol
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
10μmol
$103.5 2023-09-09
Life Chemicals
F6257-1280-10mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
10mg
$118.5 2023-09-09
Life Chemicals
F6257-1280-5μmol
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
5μmol
$94.5 2023-09-09
Life Chemicals
F6257-1280-4mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
4mg
$99.0 2023-09-09
Life Chemicals
F6257-1280-2mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
2mg
$88.5 2023-09-09
Life Chemicals
F6257-1280-20mg
N-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]-4-phenylbutanamide
1421464-21-2
20mg
$148.5 2023-09-09

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide 関連文献

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamideに関する追加情報

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide: A Comprehensive Overview

N-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl-4-phenylbutanamide (CAS No. 1421464-21-2) is a complex organic compound with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. Recent studies have highlighted its role in various therapeutic areas, making it a subject of intense research interest.

The molecular structure of N-6-(4-methylpiperazin-1-yl)pyrimidin-4-ylbutanamide is characterized by a pyrimidine ring, which serves as a central scaffold. The pyrimidine ring is substituted at the 6-position with a 4-methylpiperazine group and at the 4-position with a phenylbutanamide moiety. This combination of functional groups contributes to the compound's pharmacological properties, including its ability to interact with specific biological targets such as kinases and other enzymes.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of N-6-(4-methylpiperazin-1-yllpyrimidin derivatives to various protein targets. For instance, studies using molecular docking techniques have revealed that this compound exhibits high binding affinity to certain kinase domains, suggesting its potential as a lead compound in anti-cancer drug development. Furthermore, its phenylbutanamide group has been shown to enhance membrane permeability, which is crucial for drug bioavailability.

The synthesis of N-(pyrimidinyl)butanamide derivatives has been optimized through various synthetic routes, including multi-component reactions and microwave-assisted synthesis. These methods have not only improved the yield but also reduced the time required for compound preparation, making it more feasible for large-scale production. The incorporation of a methyl group on the piperazine ring has been found to stabilize the molecule's conformation, thereby enhancing its pharmacokinetic properties.

From a pharmacological standpoint, N-(pyrimidinyl)butanamide derivatives have demonstrated potent inhibitory effects on several enzymes associated with inflammatory diseases and neurodegenerative disorders. For example, recent in vitro studies have shown that this compound can inhibit the activity of cyclooxygenase (COX) enzymes, which are key players in inflammation. Additionally, its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system disorders.

Another area of interest lies in the compound's potential as an anti-viral agent. Research indicates that N-(pyrimidinyl)butanamide derivatives can interfere with viral replication by targeting essential viral proteins. This property has led to ongoing investigations into their efficacy against emerging viral pathogens, such as coronaviruses and influenza viruses.

In terms of toxicity profile, N-(pyrimidinyl)butanamide derivatives have shown low cytotoxicity in preclinical studies, which is a critical factor for their safe use in therapeutic applications. However, further studies are required to fully understand their long-term effects and potential for off-target interactions.

Looking ahead, the development of N-(pyrimidinyl)butanamide derivatives into clinically relevant drugs will depend on several factors, including their scalability, cost-effectiveness, and regulatory approval. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate this process, paving the way for novel therapeutic interventions.

In conclusion, N-(pyrimidinyl)butanamide derivatives, particularly CAS No. 1421464-21-, represent a promising class of compounds with diverse biological activities and therapeutic potential. As research continues to uncover new insights into their mechanisms of action and optimization strategies, this compound is poised to make significant contributions to the field of medicinal chemistry and drug discovery.

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